molecular formula C22H15Cl2N3O5 B3732514 N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B3732514
M. Wt: 472.3 g/mol
InChI Key: OUMIGKPLHICENU-UHFFFAOYSA-N
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Description

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound characterized by its unique chemical structure. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the formation of the benzoxazole core One common approach is the cyclization of 2-aminophenol derivatives with chlorinating agents to form the benzoxazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow chemistry to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group in the compound can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine, leading to the formation of different derivatives.

  • Substitution: The chlorine atoms on the benzoxazole ring can be substituted with other functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted benzoxazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological activity of benzoxazole derivatives has been explored for potential therapeutic applications. This compound may exhibit antibacterial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: Research into the medicinal applications of benzoxazole derivatives has shown promise in treating various diseases. The compound's ability to interact with biological targets can lead to the development of new pharmaceuticals.

Industry: In the materials industry, benzoxazole derivatives are used in the production of polymers, dyes, and other materials due to their stability and unique properties.

Mechanism of Action

The mechanism by which N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

  • 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Contains a sulfonamide group instead of an acetamide group.

Uniqueness: N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O5/c1-12-2-3-13(22-26-19-10-14(23)9-17(24)21(19)32-22)8-18(12)25-20(28)11-31-16-6-4-15(5-7-16)27(29)30/h2-10H,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMIGKPLHICENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide
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N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide
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N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide
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N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide
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N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide
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N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

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